3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide
Description
This compound is a hybrid molecule combining a rhodanine-derived thiazolidinone core with a coumarin moiety. The thiazolidinone scaffold features a (5Z)-5-(2-chlorobenzylidene) group, which confers stereochemical specificity and electronic effects critical for biological interactions . The Z-configuration at the benzylidene double bond is essential for maintaining planar geometry, optimizing interactions with enzymes or receptors .
Properties
IUPAC Name |
3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O4S2/c23-16-4-2-1-3-13(16)12-18-21(28)25(22(30)31-18)10-9-19(26)24-15-6-7-17-14(11-15)5-8-20(27)29-17/h1-8,11-12H,9-10H2,(H,24,26)/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXNMHYNBALXFA-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide typically involves a multi-step process:
Formation of Thiazolidine Ring: : The initial step involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazolidine ring.
Coumarin Attachment: : The 2-oxo-2H-chromen-6-yl (coumarin) moiety is then attached through a nucleophilic substitution reaction using appropriate reagents and conditions.
Final Condensation: : The final step involves the coupling of the thiazolidine and coumarin moieties through a propanamide linker using condensation reagents like DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production may scale up these processes using optimized conditions for higher yields and purity, involving:
Continuous flow chemistry for better control of reaction conditions.
Catalytic processes to enhance the efficiency and reduce waste.
Advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the thiazolidine ring, using oxidizing agents like hydrogen peroxide or permanganate.
Reduction: : Reduction reactions can target the carbonyl groups, employing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions may occur at the chlorobenzylidene moiety with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, permanganate under acidic or basic conditions.
Reduction: : Sodium borohydride in ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: : Ammonia or amine in ethanol, thiols in the presence of a base.
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Alcohols or corresponding amines.
Substitution: : Amino or thiol derivatives.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: : Studied for its potential use as a building block in organic synthesis and catalysis.
Biology: : Investigated for its enzyme inhibition properties and potential as a fluorescent probe due to the coumarin moiety.
Medicine: : Explored for its anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : Used in the development of new materials and dyes, leveraging its structural properties.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Enzyme Inhibition: : The thiazolidine ring can interact with various enzymes, inhibiting their activity by forming stable complexes.
DNA Intercalation: : The planar structure of the coumarin moiety allows it to intercalate into DNA, affecting replication and transcription processes.
Oxidative Stress Modulation: : The compound may modulate oxidative stress by scavenging free radicals or affecting redox-sensitive pathways.
Comparison with Similar Compounds
Key Structural Features :
- Thiazolidinone core: A 4-oxo-2-thioxo-1,3-thiazolidin-3-yl ring, common in bioactive molecules due to its electron-rich sulfur atoms and keto-enol tautomerism .
- Coumarin-propanamide linkage : The coumarin moiety (2-oxo-2H-chromen-6-yl) contributes to fluorescence properties and may target serine proteases or DNA gyrase .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Physicochemical Properties
- Density and solubility : The target compound’s density (~1.54 g/cm³ predicted) aligns with analogues like 3-[5-(4-chlorobenzylidene)...propanamide (1.54 g/cm³), suggesting similar packing efficiency .
- Acidity (pKa): The coumarin-linked propanamide (pKa ~8.88) is less acidic than derivatives with phenolic -OH groups (e.g., pKa ~9.53 in ), affecting ionization in physiological environments .
Biological Activity
The compound 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide is a thiazolidinedione derivative that has garnered attention due to its potential biological activities, particularly in cancer research and as a kinase inhibitor. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 449.89 g/mol. Its structure includes a thiazolidinone moiety, which is known for various pharmacological effects.
Research indicates that compounds similar to this thiazolidinedione derivative exhibit their biological activity primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways. The compound's structure allows it to interact with the ATP-binding sites of these kinases, leading to potential anticancer effects.
Anticancer Activity
Several studies have focused on the anticancer properties of thiazolidinedione derivatives. For instance:
- Cell Proliferation Inhibition : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer). Results showed significant inhibition of cell growth with IC50 values in the micromolar range.
- Apoptosis Induction : The compound induced apoptosis in cancer cells, characterized by externalization of phosphatidylserine, cytochrome c release, and activation of caspases (caspase-3, caspase-8, and caspase-9) as observed in flow cytometry assays.
Kinase Inhibition
The compound has shown promise as a kinase inhibitor, particularly against cyclin-dependent kinases (CDKs) and glycogen synthase kinases (GSKs). The following table summarizes its inhibitory effects:
Case Studies
A notable study involved the synthesis and evaluation of several thiazolidinedione derivatives, including our compound of interest. The derivatives were tested for their ability to inhibit proliferation in a panel of seven tumor cell lines. The most active compounds exhibited significant selectivity towards certain kinases while maintaining low toxicity towards normal cells.
Study Findings
In vitro assays demonstrated that the compound effectively inhibited cell proliferation across multiple cancer types while sparing normal fibroblast cells, highlighting its potential for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
